Decylhydrazinehydrochloride

Description

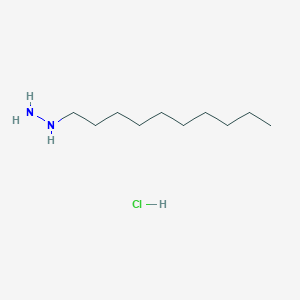

Decylhydrazinehydrochloride (CAS: 81992-75-8) is a hydrazine derivative featuring a linear decyl (10-carbon aliphatic chain) substituent bound to a hydrazine backbone, with a hydrochloric acid counterion. Its molecular formula is C₁₀H₂₃ClN₂, distinguishing it from other hydrazine hydrochlorides through its long hydrophobic alkyl chain.

For instance, hydrazine hydrochlorides are typically hygroscopic solids with nucleophilic reactivity at the hydrazine group, enabling participation in condensation, cyclization, and coordination reactions .

Properties

Molecular Formula |

C10H25ClN2 |

|---|---|

Molecular Weight |

208.77 g/mol |

IUPAC Name |

decylhydrazine;hydrochloride |

InChI |

InChI=1S/C10H24N2.ClH/c1-2-3-4-5-6-7-8-9-10-12-11;/h12H,2-11H2,1H3;1H |

InChI Key |

YDSDREDXERGPTR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCNN.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decylhydrazinehydrochloride can be synthesized through the reaction of decylhydrazine with hydrochloric acid. The general synthetic route involves the following steps:

Preparation of Decylhydrazine: Decylamine is reacted with hydrazine hydrate under controlled conditions to form decylhydrazine.

Formation of this compound: Decylhydrazine is then treated with hydrochloric acid to yield this compound.

The reaction conditions typically involve maintaining a specific temperature and pH to ensure the complete conversion of reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Decylhydrazinehydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form simpler hydrazine derivatives.

Substitution: The decyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decylhydrazine oxides, while substitution reactions can produce various decyl-substituted hydrazine derivatives.

Scientific Research Applications

Decylhydrazinehydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other hydrazine derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of decylhydrazinehydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify biological molecules. Its effects are mediated through the formation of hydrazone derivatives, which can interact with enzymes and other proteins, altering their function and activity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Decylhydrazinehydrochloride with key analogs:

Notes:

- Solubility Trends : Aliphatic chains (e.g., decyl) reduce solubility in polar solvents compared to cycloaliphatic groups (e.g., cyclohexyl) due to increased hydrophobicity. Aromatic substituents (e.g., benzyl) further reduce solubility relative to cycloaliphatic analogs but enhance conjugation .

- Reactivity : The decyl group’s steric bulk may slow nucleophilic reactions compared to smaller substituents like methyl or cyclohexyl.

Biological Activity

Decylhydrazinehydrochloride is a hydrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

| Property | Details |

|---|---|

| Molecular Formula | C10H25ClN2 |

| Molecular Weight | 208.77 g/mol |

| IUPAC Name | decylhydrazine; hydrochloride |

| InChI Key | YDSDREDXERGPTR-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCCCCCCNN.Cl |

Synthesis

This compound can be synthesized through a two-step process:

- Synthesis of Decylhydrazine : Decylamine reacts with hydrazine hydrate under controlled conditions.

- Formation of this compound : The resulting decylhydrazine is treated with hydrochloric acid to yield the hydrochloride salt.

The biological activity of this compound is primarily attributed to its ability to act as a nucleophile. It interacts with various biological molecules, leading to modifications that can alter enzyme functions and cellular pathways. The compound forms hydrazone derivatives, which may interact with proteins and enzymes, affecting their activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, demonstrating the potential to inhibit growth and viability.

Anticancer Properties

This compound has shown promise in anticancer research. In vitro studies indicate that it may induce apoptosis in cancer cells through mechanisms involving reactive oxygen species (ROS) generation and disruption of mitochondrial function .

Case Studies and Research Findings

- Anticancer Activity : A study highlighted that derivatives of decylhydrazine exhibited cytotoxic effects on cancer cell lines, including HeLa and HepG2 cells, with IC50 values indicating effective inhibition of cell growth .

- Mechanisms of Action in Cancer Cells : Research demonstrated that decylhydrazine derivatives could induce apoptosis via caspase activation and mitochondrial pathway modulation. For instance, compounds derived from decylhydrazine were found to significantly increase ROS levels in treated cells, leading to cell membrane damage and subsequent apoptosis .

- Antimicrobial Efficacy : Another study reported the compound's effectiveness against Gram-positive bacteria, showing a minimum inhibitory concentration (MIC) that suggests potential for development into an antimicrobial agent.

Comparative Analysis with Similar Compounds

This compound can be compared with other hydrazine derivatives such as:

| Compound | Unique Features |

|---|---|

| Hydrazine dihydrochloride | Basic hydrazine structure |

| Benzylhydrazine hydrochloride | Aromatic substitution enhances solubility |

| Cyclohexylhydrazine hydrochloride | Cyclic structure influences biological activity |

Decylhydrazine's unique decyl group confers specific physicochemical properties that may enhance its biological efficacy compared to other derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.